Structural Differentiation: Unique Trifluoromethyl Carbinol Substituent vs. Benzothiazole Amide TRPV1 Antagonist Series
CAS 1351641-00-3 incorporates a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl amide side chain, a substituent not reported among the benzothiazole amide TRPV1 antagonists characterized in the foundational Besidski et al. (2012) SAR study, where side chains explored include substituted phenyl, benzyl, phenethyl, and cycloalkyl amides [1]. The trifluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the tertiary alcohol provides an additional hydrogen-bonding interaction site absent in simple alkyl amides. This structural distinction is relevant for procurement decisions because it represents a chemotype not covered by published SAR data, making direct potency extrapolation from known benzothiazole amide TRPV1 antagonists unreliable.
| Evidence Dimension | Amide side chain structure |
|---|---|
| Target Compound Data | 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl (CF₃–C(OH)(Ph)–CH₂–) |
| Comparator Or Baseline | Benzothiazole amide TRPV1 antagonist series: substituted phenyl, benzyl, phenethyl, and cycloalkyl amides (Besidski et al., 2012) |
| Quantified Difference | Qualitative: unique trifluoromethyl carbinol motif not represented in published SAR series |
| Conditions | Structural comparison based on published benzothiazole amide TRPV1 antagonist chemotypes |
Why This Matters
This compound fills a structural gap in benzothiazole carboxamide screening libraries; its trifluoromethyl carbinol side chain may confer distinct physicochemical and pharmacokinetic properties that cannot be predicted from existing SAR data.
- [1] Besidski Y, Brown W, Bylund J, et al. Potent and orally efficacious benzothiazole amides as TRPV1 antagonists. Bioorg Med Chem Lett. 2012;22(19):6205-6211. doi:10.1016/j.bmcl.2012.08.018 View Source
